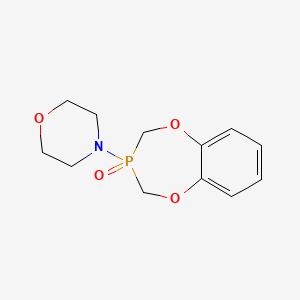

![molecular formula C13H12N4O3S B11060733 7-(4-Hydroxyphenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11060733.png)

7-(4-Hydroxyphenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(4-Hydroxyphenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: is a complex compound with a unique three-dimensional structure. It belongs to the family of diterpenoid alkaloids and is primarily found in plants of the Ranunculaceae family, specifically in the genera Aconitum (monkshood) and Delphinium (larkspur). These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Preparation Methods

Synthetic Routes:: The chemical synthesis of this compound has been challenging due to its diverse and intricate structure. recent research has made significant progress. One key strategy involves the use of oxidative dearomatization and Diels-Alder cycloaddition reactions. Researchers have successfully constructed six different diterpenoid alkaloids and their corresponding frameworks (atisine-, denudatine-, arcutane-, arcutine-, napelline-, and hetidine-based structures). Additionally, the total synthesis of six natural product molecules (isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone) has been achieved .

Industrial Production:: While industrial-scale production methods for this specific compound are not widely reported, the synthetic strategies developed in research laboratories can serve as a foundation for future industrial processes.

Chemical Reactions Analysis

Types of Reactions:: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. For instance:

Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can reduce functional groups.

Substitution: Substitution reactions may involve nucleophilic or electrophilic substitutions.

Major Products:: The specific products formed during these reactions depend on the reaction conditions and the starting materials. Detailed mechanistic studies are essential to understand the precise outcomes.

Scientific Research Applications

Chemistry:: Researchers explore the compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a valuable model for studying complex natural product synthesis.

Biology and Medicine::Anti-Inflammatory: Investigating its anti-inflammatory properties may lead to potential drug development.

Analgesic: Its pain-relieving effects could be relevant for pharmaceutical applications.

Cardiotonic: Understanding its impact on heart function may have clinical implications.

Anticancer: Exploring its anticancer potential is an active area of research.

Industry:: While direct industrial applications are limited, insights gained from studying this compound can inspire new drug discovery and synthetic methodologies.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active research topic. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

This compound’s uniqueness lies in its intricate structure and diverse biological activities. While there are other diterpenoid alkaloids, none precisely match its combination of features.

Properties

Molecular Formula |

C13H12N4O3S |

|---|---|

Molecular Weight |

304.33 g/mol |

IUPAC Name |

7-(4-hydroxyphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C13H12N4O3S/c1-21-13-15-12-14-9(11(19)20)6-10(17(12)16-13)7-2-4-8(18)5-3-7/h2-6,10,18H,1H3,(H,19,20)(H,14,15,16) |

InChI Key |

WEWWJBGNXFJGTI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11060655.png)

![2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime](/img/structure/B11060660.png)

![3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060684.png)

![3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B11060691.png)

![4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one](/img/structure/B11060701.png)

![3'-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11060703.png)

![Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11060712.png)

![methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B11060716.png)

![2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B11060725.png)

![3-(2,3-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060745.png)

![4H-1,2,4-Triazole-3-thiol, 4-bicyclo[2.2.1]hept-2-yl-5-(1-methylethyl)-](/img/structure/B11060752.png)